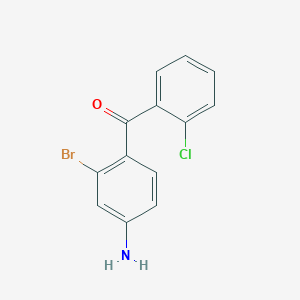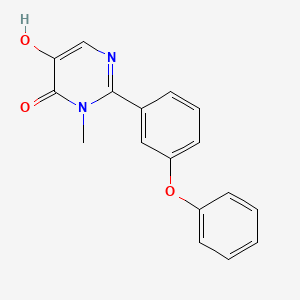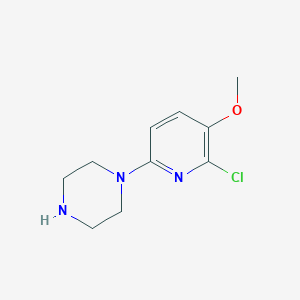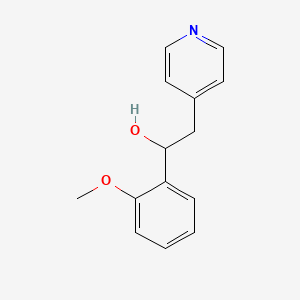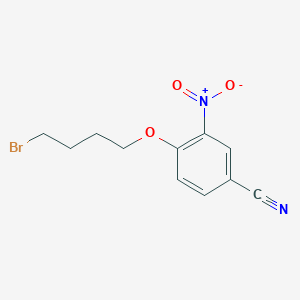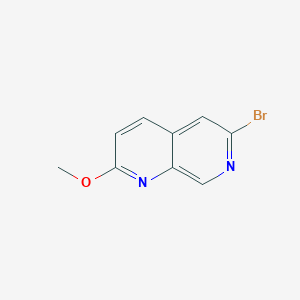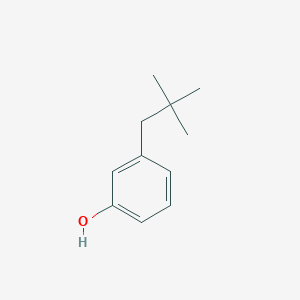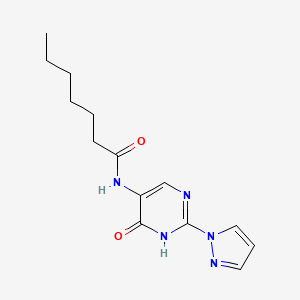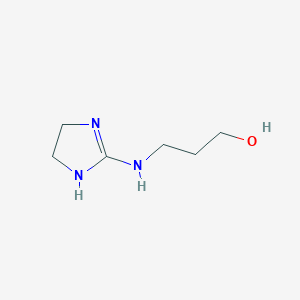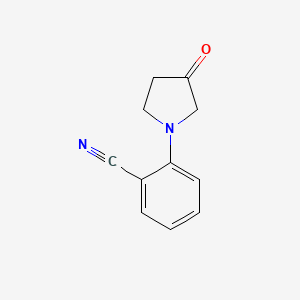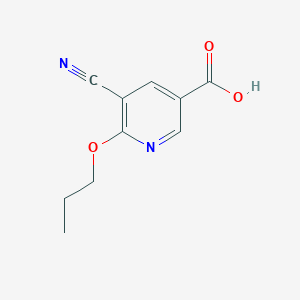
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a cyano group at the 5-position, a propyloxy group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the pyridine ring. This process typically involves the reaction of cyanoacetic acid with a suitable amine under controlled conditions . Another method involves the use of montmorillonite K10 clay as a catalyst in a one-pot multi-component reaction, which allows for the efficient formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridinecarboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarboxylic acids with different substituents, such as 5-Cyano-6-phenyl-3-pyridinecarboxylic acid and 5-Cyano-6-methyl-3-pyridinecarboxylic acid .
Uniqueness
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid is unique due to the presence of the propyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-cyano-6-propoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-15-9-7(5-11)4-8(6-12-9)10(13)14/h4,6H,2-3H2,1H3,(H,13,14) |
InChI Key |
JZDRRKCONLGYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


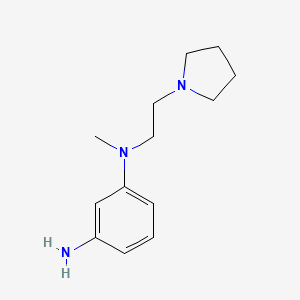
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)
